Cas no 23599-46-4 (Naphtho[1,2-c]furan-3(1H)-one,5-(acetyloxy)-5,5a,6,7,8,9,9a,9b-octahydro-9b-hydroxy-6,6,9a-trimethyl-,(5R,5aS,9aS,9bS)-)
23599-46-4 structure
Product Name:Naphtho[1,2-c]furan-3(1H)-one,5-(acetyloxy)-5,5a,6,7,8,9,9a,9b-octahydro-9b-hydroxy-6,6,9a-trimethyl-,(5R,5aS,9aS,9bS)-
CAS-nummer:23599-46-4
MF:C17H24O5
MW:308.369465827942
CID:287667
PubChem ID:12303262
Update Time:2025-04-19
Naphtho[1,2-c]furan-3(1H)-one,5-(acetyloxy)-5,5a,6,7,8,9,9a,9b-octahydro-9b-hydroxy-6,6,9a-trimethyl-,(5R,5aS,9aS,9bS)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Naphtho[1,2-c]furan-3(1H)-one,5-(acetyloxy)-5,5a,6,7,8,9,9a,9b-octahydro-9b-hydroxy-6,6,9a-trimethyl-,(5R,5aS,9aS,9bS)-
- (-)-cinnamosmolide
- [5R,(-)]-5-Acetoxy-5,5aα,6,7,8,9,9a,9b-octahydro-9bα-hydroxy-6,6,9aβ-trimethylnaphtho[1,2-c]furan-3(1H)-one
- 23599-46-4
- cinnamosmolide
- Naphtho(1,2-c)furan-3(1H)-one, 5-(acetyloxy)-5,5a,6,7,8,9,9a,9b-octahydro-9b-hydroxy-6,6,9a-trimethyl-, (5R-(5alpha,5abeta,9aalpha,9bbeta))-
- DTXSID00946419
- [(5R,5aS,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-3-oxo-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] acetate
- CHEMBL402739
- NSC-277292
- NSC 277292
- SCHEMBL21025897
- SCHEMBL15557098
- CINNAMOSMOLIDE B812927K029
- NSC277292
- Naphtho[1,2-c]furan-3(1H)-one, 5-(acetyloxy)-5,5a,6,7,8,9,9a,9b-octahydro-9b-hydroxy-6,6,9a-trimethyl-, (5R,5aS,9aS,9bS)-
-
- Inchi: 1S/C17H24O5/c1-10(18)22-12-8-11-14(19)21-9-17(11,20)16(4)7-5-6-15(2,3)13(12)16/h8,12-13,20H,5-7,9H2,1-4H3
- InChI-sleutel: PSJFPRLDKNCZGQ-UHFFFAOYSA-N
- LACHT: CC(OC1C2C(CCCC2(C)C)(C)C2(C(C(OC2)=O)=C1)O)=O
Berekende eigenschappen
- Exacte massa: 308.162
- Monoisotopische massa: 308.162
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 2
- Complexiteit: 563
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 4
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 72.8A^2
- XLogP3: 2.2
Experimentele eigenschappen
- Dichtheid: 1.22
- Kookpunt: 458.4°Cat760mmHg
- Vlampunt: 164.1°C
- Brekindex: 1.544
- PSA: 72.83000
- LogboekP: 1.97860
Naphtho[1,2-c]furan-3(1H)-one,5-(acetyloxy)-5,5a,6,7,8,9,9a,9b-octahydro-9b-hydroxy-6,6,9a-trimethyl-,(5R,5aS,9aS,9bS)- Gerelateerde literatuur
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Sruthi Ann Alex,Jitendra Satija,Mohd Azeem Khan,Gopalkrishna M. Bhalerao,Sujay Chakravarty,Boobalan Kasilingam,A. Sivakumar,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2015,7, 5583-5592
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
23599-46-4 (Naphtho[1,2-c]furan-3(1H)-one,5-(acetyloxy)-5,5a,6,7,8,9,9a,9b-octahydro-9b-hydroxy-6,6,9a-trimethyl-,(5R,5aS,9aS,9bS)-) Gerelateerde producten
- 38647-10-8(Tripdiolide)
- 38748-32-2(Triptolide)
- 139713-80-7(16-Hydroxytriptolide)
- 195883-06-8(Omtriptolide)
- 5508-58-7(Andrographolide)
- 138965-88-5(Isocoronarin D)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Aanbevolen leveranciers
Zhejiang Brunova Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
CN Leverancier
Bulk
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
CN Leverancier
Reagentie
钜澜化工科技(青岛)有限公司
Goudlid
CN Leverancier
Bulk
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie